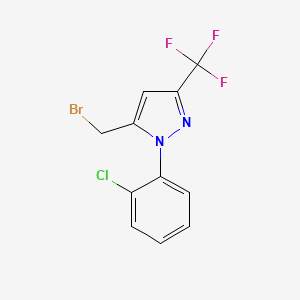

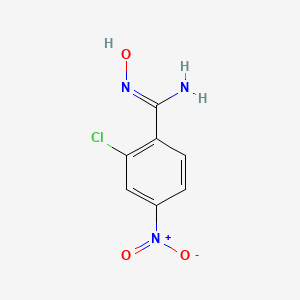

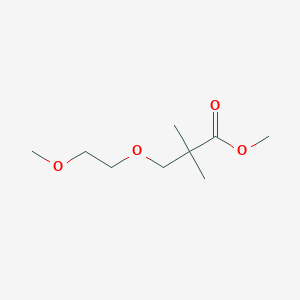

![molecular formula C7H7IN4 B1397838 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 862729-13-3](/img/structure/B1397838.png)

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Overview

Description

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound with the empirical formula C7H7IN4. It has a molecular weight of 245.02 . It is a solid in form .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which includes this compound, has been reported in several studies . One method involves an acid-catalysed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Pyrrole, and 1 Pyrimidine .Physical And Chemical Properties Analysis

This compound is a solid . Its molecular formula is C7H7IN4 and it has a molecular weight of 245.02 .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Routes: Research has explored various synthesis routes for compounds structurally related to 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. For example, the synthesis of methyl esters of 5-amino-4-(substituted amino)-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are structurally similar, involved reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate (Tumkevičius, Urbonas, & Vainilavicius, 2000).

- Palladium-Catalyzed Cross-Coupling Reactions: The palladium-catalyzed cross-coupling reaction has been investigated for the synthesis of various 4-alkynylpyrrolopyrimidines, demonstrating the versatility of these compounds in organic synthesis (Tumkevičius & Masevičius, 2007).

Biological and Medicinal Applications

- Inhibition of Thymidylate Synthase: Certain analogs structurally related to this compound have been designed as potential antifolate inhibitors of thymidylate synthase, a key enzyme in nucleotide synthesis, showing promise in antitumor activities (Gangjee et al., 1999).

- Fungicidal Properties: Synthesized derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, similar to the compound of interest, have exhibited fungicidal properties, suggesting potential applications in agriculture and antifungal research (Tumkevičius, Urbonas, & Vainilavicius, 2000).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown in vitro activity against this strain .

Mode of Action

The compound interacts with its target through a series of biochemical reactions. The presence of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring contributes to its activity .

Biochemical Pathways

The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition . The specific pathways and their downstream effects are still under investigation.

Pharmacokinetics

The potent compounds from this series have a clogp value less than 4 and a molecular weight less than 400, which suggests they are likely to maintain drug-likeness during lead optimization .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light

Biochemical Analysis

Biochemical Properties

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial regulators of cellular signaling pathways. The interaction with these enzymes often involves binding to the active site, leading to inhibition or modulation of their activity. Additionally, this compound can form complexes with proteins, influencing their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting survival pathways. It can also affect gene expression by modulating transcription factors and epigenetic regulators. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of target enzymes, leading to competitive inhibition. This binding can disrupt the enzyme’s normal function, resulting in altered cellular signaling and metabolic pathways. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. The presence of the iodine atom enhances the compound’s binding affinity to certain biomolecules, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions but may degrade when exposed to light or extreme temperatures. Long-term studies have shown that its effects on cellular function can persist for extended periods, with some cellular responses becoming more pronounced over time. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in research .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce adverse effects, including cytotoxicity and organ damage. Studies have identified threshold doses beyond which the compound’s toxicity significantly increases, highlighting the importance of dose optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and the levels of key metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, the compound may localize to specific compartments, such as the nucleus or mitochondria, depending on its interactions with cellular components. These transport and distribution mechanisms influence the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors or to the mitochondria to influence metabolic processes. The subcellular localization determines the compound’s specific effects on cellular function and its potential therapeutic applications .

Properties

IUPAC Name |

5-iodo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN4/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFSLRASQZPDFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731964 | |

| Record name | 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862729-13-3 | |

| Record name | 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862729-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

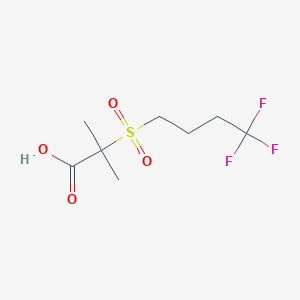

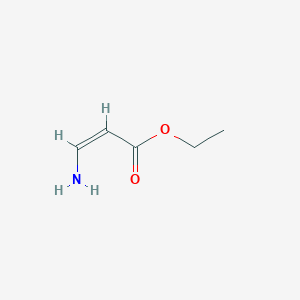

![4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine](/img/structure/B1397757.png)

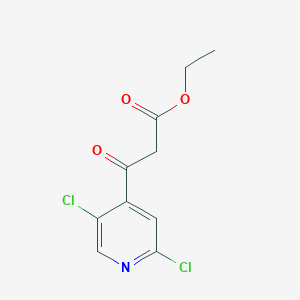

![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)